

Spectroscopic Data of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine: A Technical Guide

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Compound of Interest

Compound Name: (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound **(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine**. Due to the limited availability of direct experimental data for this specific molecule, this document presents a comprehensive set of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles, offering a valuable resource for the characterization and identification of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine**.

Table 1: Predicted ^1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|--------------|-------------|-----------------------------------|
| ~ 7.25 - 7.40 | m | 5H | Ar-H |
| ~ 3.60 - 3.80 | m | 4H | H-2, H-6 |
| ~ 2.80 | s | 2H | -CH ₂ -NH ₂ |
| ~ 1.80 - 2.00 | m | 4H | H-3, H-5 |
| ~ 1.60 | br s | 2H | -NH ₂ |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-----------------------------------|
| ~ 145 | Quaternary Ar-C |
| ~ 128.5 | Ar-C |
| ~ 127.0 | Ar-C |
| ~ 125.5 | Ar-C |
| ~ 65.0 | C-2, C-6 |
| ~ 50.0 | -CH ₂ -NH ₂ |
| ~ 42.0 | C-4 |
| ~ 35.0 | C-3, C-5 |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm ⁻¹) | Assignment |
|--------------------------------|-----------------------------------|
| ~ 3300 - 3400 | N-H stretch (primary amine) |
| ~ 3000 - 3100 | C-H stretch (aromatic) |
| ~ 2850 - 2950 | C-H stretch (aliphatic) |
| ~ 1600, 1495, 1450 | C=C stretch (aromatic) |
| ~ 1100 | C-O stretch (ether) |
| ~ 700 - 800 | C-H bend (aromatic, out-of-plane) |

Predicted as a thin film.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |
|-----|--|
| 191 | [M] ⁺ (Molecular Ion) |
| 174 | [M - NH ₃] ⁺ |
| 162 | [M - CH ₂ NH ₂] ⁺ |
| 105 | [C ₆ H ₅ CO] ⁺ or [C ₈ H ₉] ⁺ |
| 91 | [C ₇ H ₇] ⁺ (Tropylium ion) |
| 77 | [C ₆ H ₅] ⁺ |

Predicted via Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ^{13}C NMR, a proton-decoupled sequence is typically used.
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
 - Neat (liquid/oil): Place a drop of the sample between two KBr or NaCl plates.
 - Solid (KBr pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
 - Thin Film: Dissolve the sample in a volatile solvent, cast a film on a KBr or NaCl plate, and allow the solvent to evaporate.
- Background Spectrum: Record a background spectrum of the empty sample compartment.
- Sample Spectrum: Record the spectrum of the prepared sample.
- Data Analysis: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

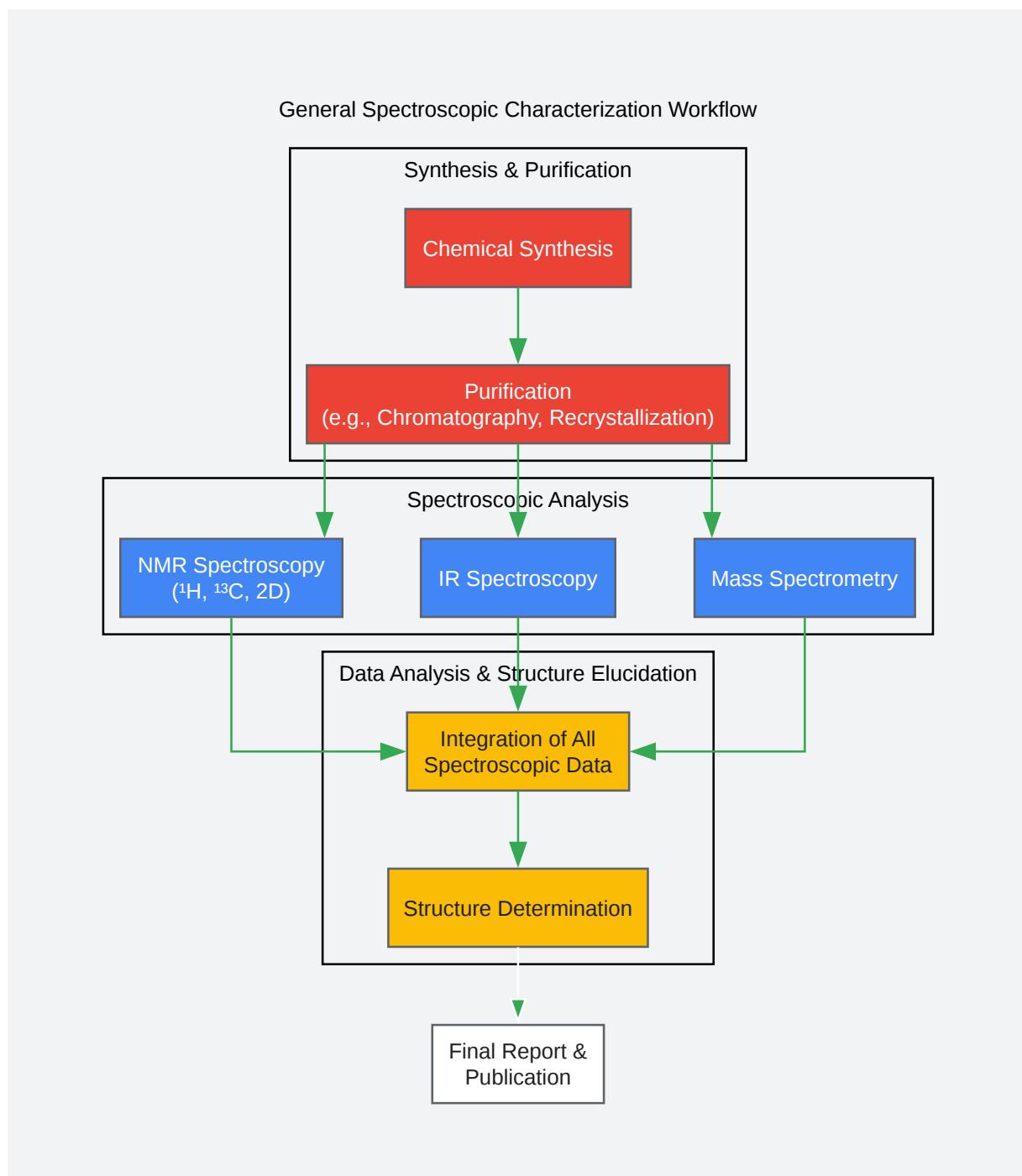
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample (typically in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile, thermally stable compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique suitable for less volatile or thermally labile molecules, often showing a prominent molecular ion peak.

- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.



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Caption: Workflow for Spectroscopic Analysis.

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